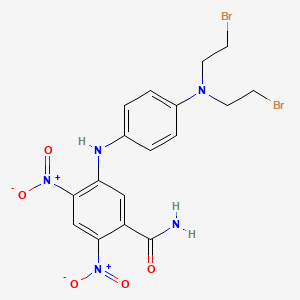
5-(p-(Bis(2-bromoethyl)amino)anilino)-2,4-dinitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(p-(Bis(2-bromoethyl)amino)anilino)-2,4-dinitrobenzamide is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as nitro, amine, and amide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(p-(Bis(2-bromoethyl)amino)anilino)-2,4-dinitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Amidation: The formation of the benzamide moiety is carried out by reacting the nitroaniline derivative with an appropriate carboxylic acid or its derivative in the presence of coupling agents such as carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for nitration and bromination steps, as well as advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-(p-(Bis(2-bromoethyl)amino)anilino)-2,4-dinitrobenzamide undergoes various types of chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The bromoethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide or thiourea under mild conditions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aniline derivatives.
Applications De Recherche Scientifique
5-(p-(Bis(2-bromoethyl)amino)anilino)-2,4-dinitrobenzamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which 5-(p-(Bis(2-bromoethyl)amino)anilino)-2,4-dinitrobenzamide exerts its effects involves multiple pathways:
Molecular Targets: The compound can interact with DNA, leading to the formation of DNA adducts that disrupt normal cellular processes.
Pathways Involved: The compound can induce oxidative stress and activate apoptotic pathways, leading to cell death in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(p-(Bis(2-chloroethyl)amino)anilino)-2,4-dinitrobenzamide: Similar structure but with chloroethyl groups instead of bromoethyl groups.
5-(p-(Bis(2-iodoethyl)amino)anilino)-2,4-dinitrobenzamide: Similar structure but with iodoethyl groups instead of bromoethyl groups.
Uniqueness
5-(p-(Bis(2-bromoethyl)amino)anilino)-2,4-dinitrobenzamide is unique due to the presence of bromoethyl groups, which can undergo specific chemical reactions that are not possible with chloroethyl or iodoethyl analogs. This makes it a valuable compound for specific applications in organic synthesis and medicinal chemistry.
Propriétés
Numéro CAS |
32869-03-7 |
|---|---|
Formule moléculaire |
C17H17Br2N5O5 |
Poids moléculaire |
531.2 g/mol |
Nom IUPAC |
5-[4-[bis(2-bromoethyl)amino]anilino]-2,4-dinitrobenzamide |
InChI |
InChI=1S/C17H17Br2N5O5/c18-5-7-22(8-6-19)12-3-1-11(2-4-12)21-14-9-13(17(20)25)15(23(26)27)10-16(14)24(28)29/h1-4,9-10,21H,5-8H2,(H2,20,25) |
Clé InChI |
GRSSRLBZMNRJQF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC2=C(C=C(C(=C2)C(=O)N)[N+](=O)[O-])[N+](=O)[O-])N(CCBr)CCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


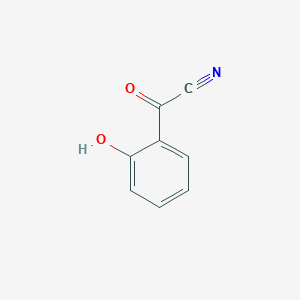

![(2E)-[1-(2-Propyn-1-yl)-2-pyrrolidinylidene]acetonitrile](/img/structure/B13825340.png)
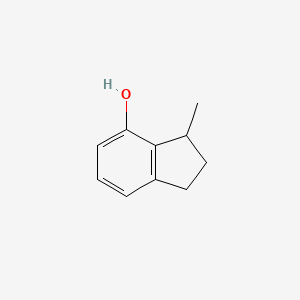
![2-(4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl)-N-[2-(4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]aniline](/img/structure/B13825344.png)
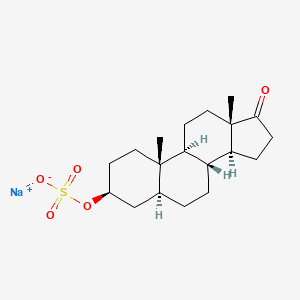
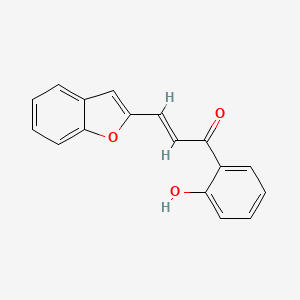

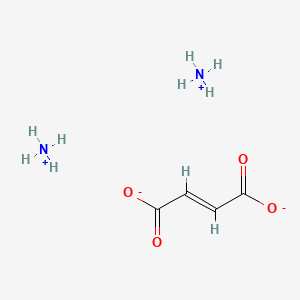

![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(1S)-1-carboxy-2-methylpropyl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid](/img/structure/B13825389.png)
![[(1S,4aR,6S,7S,7aS)-7-(acetyloxymethyl)-4a,6,7-trihydroxy-1-(3-methylbutanoyloxy)-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-yl]methyl 3-methyl-2-(3-methylbutanoyloxy)butanoate](/img/structure/B13825393.png)
![N-[5-(benzylsulfinyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B13825397.png)
![5-ethenyl-3-methoxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-1-one](/img/structure/B13825402.png)
